4-bromo-6-fluoropyridin-2-amine
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Overview
Description
4-Bromo-6-fluoropyridin-2-amine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-fluoropyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 6-fluoropyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available pyridine derivatives. The process often includes halogen exchange reactions, where a precursor compound undergoes sequential halogenation to introduce the desired bromine and fluorine atoms .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Buchwald-Hartwig Coupling: Employs palladium catalysts and amines in the presence of a base.
Major Products:
Scientific Research Applications
4-Bromo-6-fluoropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-6-fluoropyridin-2-amine is primarily related to its ability to participate in various chemical reactions due to the presence of halogen atoms. The bromine and fluorine atoms influence the electron density of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in the synthesis of complex molecules where this compound serves as a key intermediate .
Comparison with Similar Compounds
- 2-Fluoro-4-bromopyridine
- 2,6-Difluoropyridine
- 4-Bromo-2-chloropyridine
Uniqueness: 4-Bromo-6-fluoropyridin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which imparts distinct reactivity and stability compared to other halogenated pyridines. This unique arrangement makes it particularly valuable in the synthesis of specialized compounds with desired chemical properties .
Properties
CAS No. |
1390641-19-6 |
---|---|
Molecular Formula |
C5H4BrFN2 |
Molecular Weight |
191 |
Purity |
95 |
Origin of Product |
United States |
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